molecular formula C23H22FN5O2 B14107565 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107565
M. Wt: 419.5 g/mol
InChI Key: NEGVDVQTYNQQHZ-UHFFFAOYSA-N
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Description

9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with benzyl, fluorophenylmethyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-g]purine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted guanidines and formamidines.

    Introduction of Benzyl and Fluorophenylmethyl Groups: The benzyl and fluorophenylmethyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and fluorophenylmethyl halides, respectively.

    Methylation: The final step involves the methylation of the core structure using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides, fluorophenylmethyl halides, and methylating agents in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of purine compounds can exhibit antiviral, anticancer, and anti-inflammatory activities, making this compound of interest for pharmaceutical research.

Industry

In the industrial sector, 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used in the development of new materials and chemical processes. Its unique properties can be harnessed for the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-benzyl-3-[(2-bromophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-benzyl-3-[(2-iodophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in the presence of the fluorophenylmethyl group. This substituent imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-10-5-6-11-18(17)24)28-13-7-12-27(22(28)25-20)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3

InChI Key

NEGVDVQTYNQQHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

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